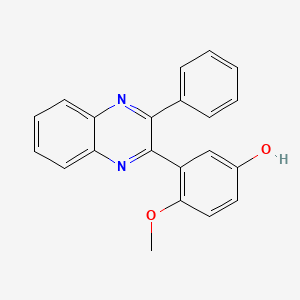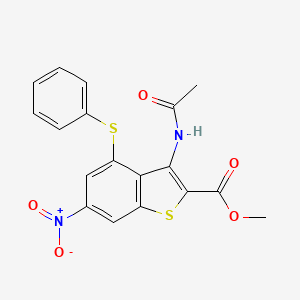
4-methoxy-3-(3-phenyl-2-quinoxalinyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methoxy-3-(3-phenyl-2-quinoxalinyl)phenol, also known as MPP, is a synthetic compound with potential therapeutic applications. MPP belongs to the class of quinoxaline derivatives and has been shown to exhibit antioxidant and anti-inflammatory properties.
Applications De Recherche Scientifique
4-methoxy-3-(3-phenyl-2-quinoxalinyl)phenol has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antioxidant and anti-inflammatory properties, making it a promising candidate for the treatment of various diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases.
Mécanisme D'action
The mechanism of action of 4-methoxy-3-(3-phenyl-2-quinoxalinyl)phenol is not fully understood. However, it has been suggested that 4-methoxy-3-(3-phenyl-2-quinoxalinyl)phenol exerts its antioxidant and anti-inflammatory effects by scavenging free radicals and inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
4-methoxy-3-(3-phenyl-2-quinoxalinyl)phenol has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce oxidative stress, inflammation, and apoptosis. Additionally, 4-methoxy-3-(3-phenyl-2-quinoxalinyl)phenol has been shown to improve mitochondrial function and reduce lipid peroxidation.
Avantages Et Limitations Des Expériences En Laboratoire
4-methoxy-3-(3-phenyl-2-quinoxalinyl)phenol has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. Additionally, 4-methoxy-3-(3-phenyl-2-quinoxalinyl)phenol exhibits low toxicity and can be used at relatively high concentrations. However, 4-methoxy-3-(3-phenyl-2-quinoxalinyl)phenol has some limitations. It is not water-soluble, which can limit its use in certain experiments. Additionally, 4-methoxy-3-(3-phenyl-2-quinoxalinyl)phenol has not been extensively studied in vivo, which limits its potential therapeutic applications.
Orientations Futures
There are several future directions for the study of 4-methoxy-3-(3-phenyl-2-quinoxalinyl)phenol. One potential direction is to investigate the effects of 4-methoxy-3-(3-phenyl-2-quinoxalinyl)phenol on various diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases. Additionally, the mechanism of action of 4-methoxy-3-(3-phenyl-2-quinoxalinyl)phenol needs to be further elucidated. Finally, the development of water-soluble derivatives of 4-methoxy-3-(3-phenyl-2-quinoxalinyl)phenol could expand its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 4-methoxy-3-(3-phenyl-2-quinoxalinyl)phenol involves the reaction of 3-phenylquinoxalin-2-amine and 4-methoxyphenol in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction mixture is then purified by column chromatography to yield 4-methoxy-3-(3-phenyl-2-quinoxalinyl)phenol as a white crystalline solid.
Propriétés
IUPAC Name |
4-methoxy-3-(3-phenylquinoxalin-2-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O2/c1-25-19-12-11-15(24)13-16(19)21-20(14-7-3-2-4-8-14)22-17-9-5-6-10-18(17)23-21/h2-13,24H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJEFAVKVDANGLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)O)C2=NC3=CC=CC=C3N=C2C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5712630 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-bicyclo[2.2.1]hept-2-ylethyl)-2-(3-chlorophenyl)-3-methyl-4-quinolinecarboxamide](/img/structure/B6084994.png)
![2-(benzylthio)-N-(2-mercapto-4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B6084997.png)
![2-{1-(1-isopropyl-4-piperidinyl)-4-[4-(methylthio)benzyl]-2-piperazinyl}ethanol](/img/structure/B6085004.png)
![N-(2,3-difluoro-4-methylbenzyl)-2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6085005.png)
![2-{1-(3,5-dimethoxybenzyl)-4-[3-(2-hydroxyethoxy)benzyl]-2-piperazinyl}ethanol](/img/structure/B6085023.png)

![1-[(dimethylamino)sulfonyl]-N-(4-methylphenyl)-3-piperidinecarboxamide](/img/structure/B6085042.png)
![2-(2-chlorophenyl)-3-{[1-(2-hydroxyphenyl)ethylidene]amino}-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B6085051.png)
![2-[(4-hydroxyphenyl)imino]-5-(3-phenyl-2-propen-1-ylidene)-1,3-thiazolidin-4-one](/img/structure/B6085058.png)
![N-[1-(cyclohexylmethyl)-3-piperidinyl]-2-(4-quinazolinyloxy)acetamide](/img/structure/B6085064.png)
![1-(2-methoxy-4-{[(tetrahydro-2H-pyran-4-ylmethyl)amino]methyl}phenoxy)-3-(4-morpholinyl)-2-propanol](/img/structure/B6085067.png)
![4-tert-butyl-N'-{[3-(4-methylphenyl)-1H-pyrazol-4-yl]methylene}benzenesulfonohydrazide](/img/structure/B6085083.png)
![4-chloro-2-{[3-(2-hydroxyethyl)-4-(2-thienylmethyl)-1-piperazinyl]methyl}phenol](/img/structure/B6085091.png)
![1-({3-[3-(4-fluorophenyl)tetrahydro-3-furanyl]-1,2,4-oxadiazol-5-yl}methyl)-1,2-dihydro-3,6-pyridazinedione](/img/structure/B6085101.png)